ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride
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Overview
Description
Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Mechanism of Action
Target of Action
The primary targets of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride are currently unknown. This compound is a derivative of imidazole, a heterocyclic compound that is a key component in many functional molecules . Imidazole derivatives have been found to exhibit a broad range of biological activities , suggesting that this compound may interact with multiple targets.
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, including pharmaceuticals and agrochemicals , suggesting that they may affect multiple biochemical pathways.
Result of Action
Imidazole derivatives have been found to exhibit a broad range of biological activities , suggesting that this compound may have multiple effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl glyoxalate with a suitable amine, followed by chlorination and subsequent cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions, altering its chemical properties.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group, using reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new chemical entities.
Biological Studies: Researchers use this compound to study the biological activity of imidazole derivatives and their interactions with biological targets.
Industrial Applications: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Ethyl 2-chloro-1H-imidazole-5-carboxylate hydrochloride can be compared with other imidazole derivatives, such as:
Ethyl 2-bromo-1H-imidazole-5-carboxylate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and applications.
Ethyl 2-methyl-1H-imidazole-5-carboxylate: Contains a methyl group instead of chlorine, leading to different chemical properties and uses.
Ethyl 2-iodo-1H-imidazole-5-carboxylate:
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of imidazole derivatives in various fields.
Properties
IUPAC Name |
ethyl 2-chloro-1H-imidazole-5-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2.ClH/c1-2-11-5(10)4-3-8-6(7)9-4;/h3H,2H2,1H3,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMGCXYKFDRDFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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